![molecular formula C25H24N2O2 B592823 Quchic CAS No. 1400742-42-8](/img/structure/B592823.png)
Quchic
Übersicht
Beschreibung
QUCHIC, also known as BB-22 or SGT-32, is a designer drug offered by online vendors as a cannabimimetic agent . It was first detected being sold in synthetic cannabis products in Japan in early 2013, and subsequently also in New Zealand . QUCHIC, along with QUPIC, represents a structurally unique synthetic cannabinoid chemotype since it contains an ester linker at the indole 3-position .
Molecular Structure Analysis
QUCHIC has the molecular formula C25H24N2O2 . Its structure is unique among synthetic cannabinoids because it contains an ester linker at the indole 3-position . This differentiates it from other synthetic cannabinoids, which typically have a ketone or an amide at this position .
Physical And Chemical Properties Analysis
QUCHIC has a molar mass of 384.479 g·mol−1 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the available literature and may require further investigation.
Wissenschaftliche Forschungsanwendungen
Forensic Toxicology
BB-22 has been used in forensic toxicology . A study established a sensitive analytical method for the quantification of BB-22 and its metabolite BB-22 3-carboxyindole in human serum and urine specimens . This was the first time these compounds were identified and quantified in authentic human serum and urine specimens .
Metabolite Characterization
The compound has been used in the characterization of unreported metabolites . New monohydroxyl metabolites retaining the structure of BB-22 were found in the urine specimens .
Drug Abuse Detection
BB-22 can be used in the detection of drug abuse . The compound and its metabolite were quantified in authentic serum and urine obtained from drug abusers .
Synthetic Cannabinoid Research
BB-22 is a synthetic cannabinoid . It’s distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018 . The physiological and toxicological properties of this compound are not known .
Pharmacology
BB-22 is used in pharmacology research . The affinity of BB-22 was reported to be about 30 times higher than that of JWH-018 .
Drug Design and Development
Given its unique structure and high affinity for cannabinoid receptors, BB-22 could potentially be used in drug design and development .
Safety and Hazards
The safety and hazards associated with QUCHIC are not well-documented in the available literature. As a synthetic cannabinoid, it is likely to pose risks similar to those of other substances in this class, which can include adverse psychological effects and potential for abuse . It’s important to note that the use of designer drugs like QUCHIC is often unregulated, which can pose additional risks.
Zukünftige Richtungen
The future directions of QUCHIC research could involve further exploration of its synthesis process, chemical reactions, and mechanism of action. Additionally, more comprehensive studies on its safety profile and potential therapeutic uses could be beneficial. As QUCHIC is a relatively new substance, there is a significant scope for future research in these areas .
Eigenschaften
IUPAC Name |
quinolin-8-yl 1-(cyclohexylmethyl)indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-23-14-6-10-19-11-7-15-26-24(19)23)21-17-27(16-18-8-2-1-3-9-18)22-13-5-4-12-20(21)22/h4-7,10-15,17-18H,1-3,8-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYGTJXOHOGQGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=CC5=C4N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856801 | |
Record name | Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | |
CAS RN |
1400742-42-8 | |
Record name | 8-Quinolinyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | QUCHIC | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUCHIC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUD4ZLB25R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary target of BB-22?
A1: BB-22 primarily acts as an agonist on cannabinoid receptors, specifically the CB1 receptor. [, ]
Q2: What are the downstream effects of BB-22 binding to CB1 receptors?
A2: While the specific downstream effects are complex and require further research, BB-22's action on CB1 receptors is known to influence neurotransmitter release, impacting pathways related to mood, perception, and cognition. []
Q3: What is the molecular formula and weight of BB-22?
A3: The molecular formula of BB-22 is C24H22FN3O2, and its molecular weight is 403.45 g/mol. [, ]
Q4: Is there any spectroscopic data available for BB-22?
A4: Yes, detailed spectroscopic characterization of BB-22 and related compounds has been conducted. This includes techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing insights into the compound's structure and properties. [, , ]
Q5: Are there studies on the material compatibility and stability of BB-22?
A5: Currently, the research primarily focuses on BB-22's biological activity and metabolism. Studies on its material compatibility and stability, particularly in non-biological contexts, are limited.
Q6: Does BB-22 exhibit any catalytic properties?
A6: Based on current research, there is no evidence to suggest that BB-22 exhibits significant catalytic properties. Its primary mode of action revolves around its interaction with cannabinoid receptors.
Q7: Have any computational chemistry studies been conducted on BB-22?
A7: Yes, computational studies are being employed to investigate the binding interactions of BB-22 with the CB1 receptor, aiding in understanding its structure-activity relationship. []
Q8: How do structural modifications impact the activity of BB-22?
A8: Modifications to the core structure of BB-22, such as changes to the quinolinyl or indole moieties, can significantly impact its binding affinity for cannabinoid receptors, influencing its potency and selectivity. [, , ]
Q9: What is known about the stability of BB-22 under various conditions?
A9: Studies are exploring the stability of BB-22 in different biological matrices like serum and urine, but detailed information on its stability under various environmental conditions is limited. [, ]
Q10: Are there established SHE (Safety, Health, and Environment) regulations for handling BB-22?
A10: Due to its classification as a novel psychoactive substance, specific SHE regulations for BB-22 may vary depending on the jurisdiction. Researchers should consult relevant guidelines and regulations for handling potentially hazardous substances.
Q11: What is the metabolic pathway of BB-22 in humans?
A11: Research has identified key metabolic pathways for BB-22, primarily involving enzymatic hydrolysis by carboxylesterases, leading to the formation of metabolites like BB-22 3-carboxyindole. [, , ]
Q12: What are the observed effects of BB-22 in animal models?
A12: Studies using rat models have shown that BB-22 elicits Δ9-Tetrahydrocannabinol-like discriminative stimulus effects, indicating its potential for psychoactive effects. []
Q13: Is there any evidence of resistance development to BB-22?
A13: Research on BB-22 resistance is currently limited, and further investigation is needed to determine the potential for resistance development with prolonged exposure.
Q14: What toxicological data is available for BB-22?
A14: While controlled clinical trials are lacking, case reports and analyses of biological samples from individuals presenting with acute toxicity after suspected NPS use have provided valuable data on the potential adverse effects of BB-22. [, , ]
Q15: Are there specific drug delivery strategies being investigated for BB-22?
A15: As research on BB-22 is primarily focused on understanding its toxicological profile and metabolic fate, targeted drug delivery strategies are not a primary area of exploration at this time.
Q16: Have any biomarkers been identified for BB-22 exposure or effects?
A16: The identification of specific metabolites like BB-22 3-carboxyindole in biological samples is crucial for confirming BB-22 consumption and understanding its metabolic fate. [, , ]
Q17: What analytical methods are commonly used for detecting and quantifying BB-22?
A17: Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) are essential for the identification and quantification of BB-22 and its metabolites in various matrices. [, , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.